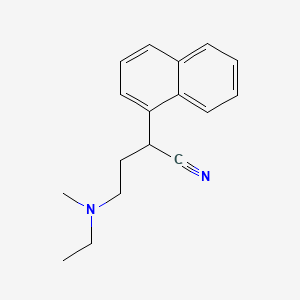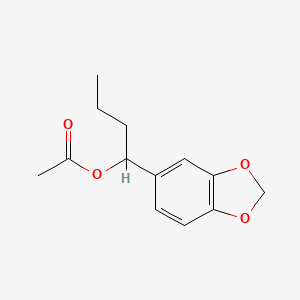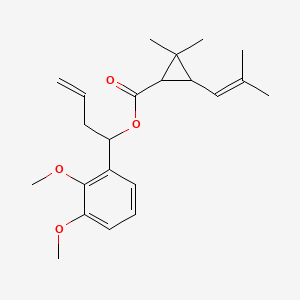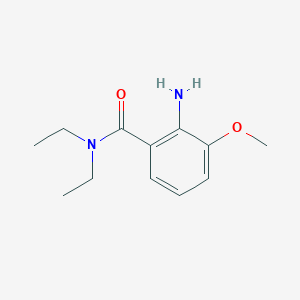![molecular formula C12H17NO3 B14741076 Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate CAS No. 6327-95-3](/img/structure/B14741076.png)
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a hydroxyethylamino group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate typically involves the esterification of 3-[4-(2-hydroxyethylamino)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters are essential to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-phenylpropanoate: Lacks the hydroxyethylamino group, making it less versatile in forming hydrogen bonds.
Methyl 3-[4-(3-ethylamino)-2-hydroxypropoxy]phenylpropanoate: Contains an additional ethylamino group, which may alter its reactivity and binding properties.
Uniqueness
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate is unique due to the presence of both the hydroxyethylamino group and the ester functionality, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6327-95-3 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H17NO3/c1-16-12(15)7-4-10-2-5-11(6-3-10)13-8-9-14/h2-3,5-6,13-14H,4,7-9H2,1H3 |
Clé InChI |
ONGZFGQRQQZCBM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)

![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)




![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)



![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

